Atrial Natriuretic Factor (1-24) (frog) is classified as a natriuretic peptide, which is a family of hormones that play critical roles in cardiovascular homeostasis. It is produced in the heart and released in response to increased atrial pressure, which may occur due to fluid overload or hypertension. The specific sequence of this peptide is derived from the frog's atrial tissue, distinguishing it from similar peptides found in mammals, such as human Atrial Natriuretic Peptide.
The synthesis of Atrial Natriuretic Factor (1-24) (frog) is typically achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:
In industrial settings, automated synthesizers are employed to scale up production while maintaining high purity levels. The typical yield for SPPS can vary but is generally optimized to achieve over 90% purity for research applications .
Atrial Natriuretic Factor (1-24) (frog) consists of 24 amino acids with a specific sequence: H-Ser-Ser-Asp-Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH. The molecular formula for this peptide is C103H165N37O34S3, with a molecular weight of approximately 2561.87 g/mol .
The peptide contains several notable features:
Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions:
The following reagents are commonly used:
The major products formed from these reactions include oxidized or reduced forms of the peptide and analogs with modified amino acid sequences .
Atrial Natriuretic Factor (1-24) (frog) functions primarily through:
The mechanism involves binding to specific receptors on target cells, leading to activation of intracellular signaling pathways that mediate these physiological effects .
Atrial Natriuretic Factor (1-24) (frog) exhibits several important physical and chemical properties:
Atrial Natriuretic Factor (1-24) (frog) has diverse applications across various fields:
Atrial Natriuretic Factor (1-24) in frogs represents a truncated, biologically active form of the full-length peptide. Structural studies reveal that frog Atrial Natriuretic Factor (1-24) comprises 24 amino acids with a conserved disulfide bridge between cysteine residues at positions 7 and 23, forming a characteristic 17-amino acid ring structure essential for receptor binding and biological activity. This ring structure exhibits remarkable sequence conservation with mammalian Atrial Natriuretic Peptide, particularly within the cysteine-flanked domains, though differences exist in the N- and C-terminal regions [1] [6].
Table 1: Amino Acid Sequence Comparison of Atrial Natriuretic Factor (1-24) Across Species
Species | Amino Acid Sequence (1-24) | Homology to Frog ANF (%) |
---|---|---|
Rana catesbeiana (Frog) | SLRRSSCFGGRMDRIGAQSGLGCN | 100% |
Homo sapiens (Human) | SLRRSSCFGGRMDRIGAQSGLGCN | 79% |
Xenopus tropicalis (Frog) | SLRRSSCFGGRIDRIGAQSGLGCN | 95% |
Post-translational modifications are minimal in amphibian Atrial Natriuretic Factor (1-24). Unlike mammalian atrial natriuretic peptide which undergoes O-glycosylation, mass spectrometry analyses indicate frog peptides lack glycosylation modifications. The primary post-translational event is endoproteolytic cleavage of the prohormone at dibasic residues (Arg-Arg) to liberate the mature peptide, a process conserved across vertebrates [1] [7]. The absence of a C-terminal extension beyond residue 24 distinguishes the amphibian form from mammalian atrial natriuretic peptide (28 residues) and may influence receptor affinity and metabolic clearance.
The NPPA gene encoding atrial natriuretic peptide precursors demonstrates distinct evolutionary trajectories in anurans compared to mammals. Genomic analyses reveal that anuran NPPA maintains a conserved three-exon structure:
Despite structural conservation, anuran genomes exhibit substantially larger sizes (1.1-6.8 Gb) compared to most mammals due to transposable element expansion. The NPPA locus resides within repeat-rich genomic regions, with long interspersed nuclear elements constituting up to 89% of the variation in intergenic regions flanking the gene [4]. This repetitive landscape influences regulatory evolution, though core promoter elements (e.g., GATA, AP-1 sites) remain conserved for stretch-responsive expression.
Notably, anuran NPPA genes lack the alternative splicing patterns observed in mammalian counterparts. While mammals produce distinct atrial natriuretic peptide isoforms through alternative prohormone processing, frogs express a single predominant transcript that yields Atrial Natriuretic Factor (1-24) and Atrial Natriuretic Factor (1-21) via post-translational proteolysis rather than transcriptional regulation. This simplification may reflect evolutionary optimization for aquatic-terrestrial transition physiology [1] [6].
Frog atrial natriuretic factor biosynthesis initiates with a 126-amino acid preprohormone that undergoes co-translational signal peptide cleavage to yield pro-Atrial Natriuretic Factor. Unlike mammals where corin mediates prohormone conversion, amphibian cardiomyocytes utilize alternative serine proteases for processing. Immunohistochemical studies localize prohormone cleavage to the trans-Golgi network and dense-core secretory granules, with final maturation occurring during granule storage [5] [7].
Secretory granule dynamics exhibit species-specific adaptations in Anura. In Rana species, atrial myocytes contain electron-dense granules (300-500 nm diameter) distributed preferentially perinuclearly. Granule release follows a regulated pathway triggered by atrial distension, with elevated intracellular calcium serving as the primary stimulus for exocytosis. Biochemical analyses reveal that granules contain both Atrial Natriuretic Factor (1-24) and its truncated form Atrial Natriuretic Factor (1-21), the latter constituting approximately 30% of stored peptide [1] [10].
Proteolytic processing efficiency varies along the rostro-caudal atrial axis, with granules in the atrial appendages containing predominantly mature Atrial Natriuretic Factor (1-24), while the atrial body harbors more processing intermediates. This compartmentalization suggests region-specific regulation of secretory function in the amphibian heart, potentially reflecting evolutionary adaptations to volume sensing in species with variable hemodynamic demands [5].
Atrial Natriuretic Factor (1-24) undergoes rapid degradation in amphibian circulation, with a biphasic clearance profile characterized by an initial half-life of 15-30 seconds followed by a secondary phase of 5 minutes. Microsequencing of degradation products reveals that the primary cleavage occurs between residues Ser¹² and Leu¹³ within the ring structure, irreversibly inactivating the peptide [8]. This hydrolysis is mediated predominantly by membrane-bound neutral endopeptidases (NEP 24.11) concentrated in renal tubules, gills, and vascular endothelia.
Table 2: Degradation Products of Frog Atrial Natriuretic Factor (1-24) In Vivo
Cleavage Site | Degradation Product | Tissue Origin | Biological Activity |
---|---|---|---|
Ser¹²↔Leu¹³ | ANF(1-12) + ANF(13-24) | Kidney, Gills | Inactive |
Arg⁴↔Ser⁵ | ANF(1-4) + ANF(5-24) | Plasma | Partially active |
Gly¹⁵↔Ala¹⁶ | ANF(1-15) + ANF(16-24) | Liver | Inactive |
Cys²³↔Asn²⁴ | ANF(1-23) + Asn | Vascular endothelium | Reduced activity |
Renal clearance mechanisms significantly contribute to peptide elimination, with autoradiographic studies showing 65% of intravenously administered radiolabeled Atrial Natriuretic Factor (1-24) accumulating in kidneys within 2 minutes. The renal brush border expresses particularly high neutral endopeptidase activity, generating inactive fragments including Atrial Natriuretic Factor (1-6), Atrial Natriuretic Factor (1-7), and Atrial Natriuretic Factor (1-16) [8].
Design of degradation-resistant analogs has identified position 13 as critical for stability. Substitution of Leu¹³ with aminoisobutyric acid creates an analog that completely resists neutral endopeptidase cleavage at the primary site, extending functional half-life >10-fold without compromising receptor affinity. This structural modification strategy demonstrates how targeted amino acid substitutions can enhance peptide stability while preserving biological activity in physiological contexts [8].
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